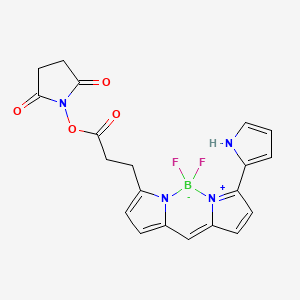

Py-BODIPY-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H17BF2N4O4 |

|---|---|

Molecular Weight |

426.2 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate |

InChI |

InChI=1S/C20H17BF2N4O4/c22-21(23)25-13(6-10-20(30)31-27-18(28)8-9-19(27)29)3-4-14(25)12-15-5-7-17(26(15)21)16-2-1-11-24-16/h1-5,7,11-12,24H,6,8-10H2 |

InChI Key |

CRGDXALGAHKHRS-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Definitive Guide to the Photophysical Properties of Py-BODIPY-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Py-BODIPY-NHS ester, a versatile fluorescent probe essential for labeling and imaging in biological systems. This document details the key spectroscopic characteristics, outlines the experimental protocols for their determination, and presents a visual workflow for its application in protein conjugation.

Core Photophysical Characteristics

Pyrrole-substituted boron-dipyrromethene (Py-BODIPY) dyes are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and robust photostability. The incorporation of an N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and peptides.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Dimethyl Sulfoxide (DMSO) | 532 | 552 | 118,500 | 0.32 | 3.3 |

| Chloroform | 528 | 546 | 97,400 | 0.61 | 4.3 |

| Toluene | 526 | 542 | 90,800 | 0.69 | 4.6 |

| Dichloromethane | 528 | 545 | 96,100 | 0.63 | 4.4 |

| Acetonitrile | 526 | 545 | 108,100 | 0.54 | 3.9 |

| Ethanol | 528 | 548 | 100,500 | 0.56 | 3.9 |

Data sourced from a comprehensive study on an amine-reactive NHS-Ph-BODIPY dye, which serves as a close structural analog.[1][2][3][4]

Experimental Protocols

The accurate determination of the photophysical properties of fluorescent dyes is paramount for their effective application. Below are the detailed methodologies for measuring the key parameters of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a known volume of a spectroscopic-grade solvent (e.g., DMSO).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

UV-Vis Spectroscopy: The absorbance of each dilution is measured at the absorption maximum (λ_max) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used. The solvent used for the dilutions serves as the blank.

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For a green-emitting BODIPY dye, fluorescein in 0.1 M NaOH (Φ_F = 0.95) is a suitable standard.

-

Preparation of Solutions: A series of dilute solutions of both the this compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Spectroscopic Measurements:

-

The UV-Vis absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra are recorded for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)

where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Methodology:

-

Instrument Setup: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the absorption maximum of the this compound is used.

-

Sample Preparation: A dilute solution of the dye is prepared in the desired solvent.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation-emission cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single fluorescent species, a mono-exponential decay is expected.

Application Workflow: Protein Labeling

This compound is primarily used for the covalent labeling of proteins and other biomolecules containing primary amines. The following diagram illustrates the general workflow for this application.

Caption: General workflow for protein labeling using this compound.

Signaling Pathways and Logical Relationships

This compound is a labeling reagent and does not directly participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to a protein of interest, thereby allowing the visualization and tracking of that protein within a biological system. The logical relationship is one of tool (the dye) to target (the protein), enabling the study of the target's role in various cellular processes and signaling cascades. The experimental workflow for its use is depicted in the diagram above.

The following diagram illustrates the logical relationship between the dye, the target protein, and the subsequent analysis of the protein's function or localization, which may be part of a signaling pathway.

Caption: Logical relationship of this compound in studying signaling pathways.

References

Py-BODIPY-NHS Ester: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Py-BODIPY-NHS ester, a versatile fluorescent probe. It covers its core spectral properties, experimental protocols for its use in bioconjugation and cellular imaging, and the fundamental principles of its application.

Core Concepts: The BODIPY Platform

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[1] These include high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability.[1] A key feature of the BODIPY core is its versatility; its absorption and emission spectra can be tuned by chemical modifications to the dye structure.[2][3] BODIPY dyes are also relatively insensitive to the polarity and pH of their environment, making them robust probes for biological applications.[4] The hydrophobic nature of the BODIPY core makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.

The addition of a pyrene moiety to the BODIPY core in Py-BODIPY creates a dyad that can exhibit Fluorescence Resonance Energy Transfer (FRET), with pyrene acting as the donor and the BODIPY core as the acceptor. This energy transfer is highly efficient. The NHS (N-hydroxysuccinimidyl) ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Py-BODIPY dye to primary amines on proteins, peptides, and other biomolecules.

Spectral and Photophysical Properties

This compound is characterized by its strong absorption in the green region of the visible spectrum and a correspondingly bright green fluorescence emission. The specific absorption and emission maxima can vary slightly depending on the solvent environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~502 nm | |

| Emission Maximum (λem) | ~511 nm | |

| Extinction Coefficient | ~30,000 M-1cm-1 | |

| Fluorescence Quantum Yield | High (approaching 1.0 in some cases for general BODIPY dyes) | |

| Solubility | DMSO, DMF | |

| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | |

| Molecular Weight | 426.18 g/mol |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins and antibodies. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.

Materials:

-

This compound

-

Protein or antibody to be labeled

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-3 mg/mL.

-

Conjugation Reaction:

-

While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-15 fold molar excess of the dye is recommended.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or another suitable chromatographic method.

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

Cellular Imaging with this compound

This compound can be used to stain both live and fixed cells. Its lipophilic nature allows it to readily cross cell membranes and stain intracellular structures, particularly lipid droplets.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Serum-free cell culture medium or Phosphate Buffered Saline (PBS)

-

Cells (adherent or in suspension)

-

Fluorescence microscope or flow cytometer

Procedure for Suspension Cells:

-

Cell Preparation: Centrifuge cells and wash twice with PBS. Resuspend cells to a density of 1 x 106 cells/mL.

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.

-

Add 1 mL of the working solution to the cell suspension and incubate for 5-30 minutes at room temperature.

-

-

Washing: Centrifuge the cells and discard the supernatant. Wash the cells twice with PBS.

-

Imaging: Resuspend the cells in serum-free medium or PBS and observe using a fluorescence microscope or flow cytometer.

Procedure for Adherent Cells:

-

Cell Preparation: Culture adherent cells on sterile coverslips.

-

Staining:

-

Remove the culture medium and add 100 µL of a 1-10 µM this compound working solution to completely cover the cells.

-

Incubate for 5-30 minutes at room temperature.

-

-

Washing: Aspirate the staining solution and wash the cells 2-3 times with culture medium.

-

Imaging: Observe the stained cells using a fluorescence microscope.

Signaling Pathways and Applications

The primary application of this compound in the context of signaling pathways is as a labeling agent to track proteins of interest. Once conjugated to an antibody or a specific protein, the fluorescent properties of the dye allow for the visualization and quantification of the target molecule's localization, expression levels, and interactions within cellular signaling cascades.

For example, a researcher could use an antibody labeled with this compound to perform immunofluorescence staining to visualize the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.

Conclusion

This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its excellent photophysical properties, coupled with its amine-reactive functionality, make it an ideal choice for a wide range of applications, from protein labeling and tracking to high-resolution cellular imaging. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.

References

Py-BODIPY-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Synthesis, and Applications of a Versatile Fluorescent Probe

Introduction

Py-BODIPY-NHS ester is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family, recognized for its exceptional photophysical properties.[1] These dyes are characterized by high fluorescence quantum yields, sharp emission peaks, and a relative insensitivity to environmental polarity and pH.[1] The N-hydroxysuccinimide (NHS) ester functional group makes it particularly useful for covalently labeling primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, key quantitative data, and a typical experimental workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule dye with a strong ultraviolet absorption.[2][3] Its core structure is the BODIPY fluorophore, which is a complex of a dipyrromethene ligand with a boron difluoride moiety. The "Py" designation indicates the presence of a pyrrole group, which influences its spectral properties. The NHS ester group is a reactive moiety that readily forms stable amide bonds with primary amines under mild conditions.

Key Identifiers and Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₇BF₂N₄O₄ | [3] |

| Molecular Weight | 426.18 g/mol | |

| CAS Number | 201998-61-0 | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, protected from light |

Photophysical Properties

While specific photophysical data for this compound can vary slightly depending on the solvent and conjugation state, the following table summarizes typical values for similar BODIPY-NHS esters.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~502 nm | |

| Emission Maximum (λem) | ~511 nm | |

| Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | High (often approaching 1.0 in organic solvents) |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the core Py-BODIPY carboxylic acid (Py-BODIPY-COOH). The second step is the activation of the carboxylic acid group with N-hydroxysuccinimide to form the reactive NHS ester.

Step 1: Synthesis of Py-BODIPY-COOH (Conceptual Pathway)

The synthesis of the Py-BODIPY core generally involves the condensation of a pyrrole derivative with an appropriate aldehyde or acyl chloride, followed by oxidation and complexation with boron trifluoride etherate. For a pyrrolyl-BODIPY, a one-pot synthesis from an acid chloride and excess pyrrole has been described, which proceeds through an oxidative nucleophilic substitution.

References

Technical Guide: Photophysical and Application Insights of Py-BODIPY-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

BODIPY (boron-dipyrromethene) dyes are renowned for their sharp fluorescence peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] These characteristics make them robust fluorescent labels in a variety of biological applications.

Data Presentation

The following table summarizes the photophysical properties of a closely related amine-reactive BODIPY dye, NHS-Ph-BODIPY, to serve as a proxy for Py-BODIPY-NHS ester.

| Property | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | 46,500 – 118,500 M⁻¹·cm⁻¹ | Various organic solvents |

| Fluorescence Quantum Yield (Φ) | 0.32 – 0.73 | Various organic solvents |

| Absorption Maximum (λ_abs_) | 521–532 nm | Various organic solvents |

| Emission Maximum (λ_em_) | 538–552 nm | Various organic solvents |

Data obtained for the structurally similar compound NHS-Ph-BODIPY.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, spectroscopic grade) to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer and a cuvette with a known path length (commonly 1 cm).

-

Use the same solvent for the blank as was used to prepare the solutions.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max_).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) versus concentration (c).

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) if the path length is 1 cm.[3]

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4][5]

Protocol:

-

Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measurement of Absorbance and Fluorescence:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

Φ_sample_ = Φ_ref_ * (m_sample_ / m_ref_) * (n_sample_² / n_ref_²)

where:

-

Φ_ref_ is the quantum yield of the reference.

-

m_sample_ and m_ref_ are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

n_sample_ and n_ref_ are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Applications and Workflows

This compound is a valuable tool for labeling biomolecules containing primary amines, such as proteins and antibodies. A significant application is its use as a fluorescent tracer in NanoBRET™ Target Engagement (TE) Intracellular Kinase Assays. This assay allows for the quantitative measurement of drug-target interactions within living cells.

NanoBRET™ Target Engagement Assay Workflow

This workflow illustrates the principle of using a fluorescent tracer like this compound to measure the engagement of a test compound with a target kinase.

References

Navigating the Properties of Py-BODIPY-NHS Ester: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of fluorescent probes is paramount to experimental success. This in-depth technical guide focuses on Py-BODIPY-NHS ester, a versatile fluorophore, detailing its solubility in various solvents and its stability under common laboratory conditions. This document provides structured data, detailed experimental protocols, and logical workflows to ensure the effective application of this reagent in your research.

Core Concepts: An Overview of this compound

This compound is a fluorescent dye characterized by its strong ultraviolet absorption, a sharp fluorescence peak, and a high quantum yield.[1][2][3][4][5] The BODIPY (boron-dipyrromethene) core of the molecule is known for its relative insensitivity to environmental polarity and pH changes, contributing to its robust performance under various physiological conditions. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins and peptides, making it a valuable tool for creating fluorescently tagged conjugates.

Solubility Profile of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions. Based on available data, the compound exhibits good solubility in common organic solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | 58.66 | Ultrasonic assistance may be required. |

| Dimethyl Sulfoxide (DMSO) | 20 | 46.93 | Sonication is recommended. |

| Dimethylformamide (DMF) | Soluble | - |

It is important to note that using newly opened, anhydrous DMSO is recommended as the presence of water can significantly impact the solubility of the product and the stability of the NHS ester.

Stability Considerations: From Storage to Application

The stability of this compound is twofold: the general stability of the BODIPY fluorophore and the specific reactivity of the NHS ester group.

Fluorophore Stability: The BODIPY core is recognized for its high photostability and chemical stability, remaining fluorescent across a range of conditions.

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amine-labeling reaction. The rate of hydrolysis is significantly influenced by pH and temperature.

-

pH: The rate of hydrolysis increases as the pH rises.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Aqueous Solutions: NHS esters hydrolyze rapidly in aqueous solutions. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.

Storage Recommendations:

-

Solid Form: Store the solid compound at -20°C in a dark, desiccated environment.

-

Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution and a diluted working solution of this compound.

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation:

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., to prepare a 10 mM stock solution from 1 mg of the compound, add 234.64 µL of DMSO).

-

Vortex or sonicate the solution until the dye is completely dissolved.

-

-

Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.

-

Working Solution Preparation:

-

Immediately before use, dilute the stock solution to the final working concentration (typically in the 1-10 µM range) using an appropriate buffer (e.g., PBS or serum-free cell culture medium).

-

Note: Do not use buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester.

-

General Workflow for Amine Labeling

The following diagram illustrates a typical workflow for labeling primary amines on a target molecule with this compound.

Protocol for Assessing NHS Ester Hydrolysis

This protocol provides a method to qualitatively assess the degree of hydrolysis of the NHS ester group by monitoring the change in UV absorbance. N-hydroxysuccinimide, the byproduct of hydrolysis, has a characteristic absorbance between 260-280 nm.

-

Initial Absorbance Measurement:

-

Prepare a solution of the this compound in an appropriate amine-free buffer (e.g., phosphate buffer, pH 7-8).

-

Measure the absorbance spectrum of the solution, paying attention to the 260-280 nm region.

-

-

Forced Hydrolysis:

-

Induce complete hydrolysis of the NHS ester by adding a small volume of a mild base (e.g., 0.5-1.0 N NaOH) to the solution.

-

Mix thoroughly.

-

-

Final Absorbance Measurement:

-

Promptly measure the absorbance spectrum of the base-treated solution.

-

-

Analysis:

-

An increase in absorbance in the 260-280 nm range after the addition of the base indicates the presence of unhydrolyzed, reactive NHS ester in the original solution. A minimal change in absorbance suggests that the NHS ester has already undergone significant hydrolysis.

-

By following these guidelines and protocols, researchers can effectively utilize this compound in their experimental designs, ensuring optimal performance and reproducible results.

References

The Chemistry and Application of Py-BODIPY-NHS Ester in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, application, and technical considerations of using Py-BODIPY-NHS ester for the fluorescent labeling of primary amines. This document provides a detailed overview of the underlying chemistry, experimental protocols, and data presentation to assist researchers in the successful application of this powerful bioconjugation technique.

Introduction to this compound

The Py-BODIPY (Pyrrole Boron-Dipyrromethene) fluorophore is a class of fluorescent dye known for its exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][2] These characteristics make BODIPY dyes highly valuable as fluorescent labels in a variety of biological applications, from cellular imaging to immunoassays.[3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and effective moieties for selectively reacting with primary aliphatic amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[5] The combination of the Py-BODIPY fluorophore with an NHS ester creates a powerful tool for the fluorescent labeling of proteins, antibodies, peptides, and other biomolecules.

The Reaction Mechanism: Amine Acylation

The reaction between a this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

This reaction is highly selective for primary amines under controlled pH conditions. While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis, especially in aqueous environments.

Factors Influencing the Reaction:

Several factors critically influence the efficiency and specificity of the labeling reaction:

-

pH: The pH of the reaction buffer is the most critical parameter. The primary amine must be in its unprotonated form (-NH2) to be nucleophilic. At acidic pH, the amine is protonated (-NH3+), rendering it unreactive. Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, where water acts as a competing nucleophile. This hydrolysis reaction results in an unreactive carboxylic acid, thereby reducing the labeling efficiency. The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5.

-

Concentration of Reactants: The concentration of both the biomolecule and the this compound can influence the reaction kinetics and the degree of labeling. Higher concentrations can favor the aminolysis reaction over hydrolysis.

-

Temperature and Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize the degradation of sensitive biomolecules and to slow the competing hydrolysis reaction.

-

Solvent: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to use high-purity, amine-free solvents to prevent unwanted side reactions.

Quantitative Data

| Property | BODIPY FL NHS Ester | NHS-Ph-BODIPY Conjugate (with BSA) | General BODIPY Dyes |

| Excitation Max (λex) | ~502 nm | ~521-532 nm | 500-700 nm |

| Emission Max (λem) | ~511 nm | ~538-552 nm | Varies |

| Molar Extinction Coeff. (ε) | >80,000 M⁻¹cm⁻¹ | 46,500–118,500 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | 0.32 - 0.73 (quenching observed) | Often > 0.9 |

| Fluorescence Lifetime (τ) | ~5.7 ns (in MeOH) | Shorter than precursor | Varies |

Data compiled from sources:

Note: Conjugation of BODIPY dyes to proteins can sometimes lead to fluorescence quenching, as observed with the NHS-Ph-BODIPY-BSA conjugate. The degree of labeling (DOL) should be optimized to achieve the desired fluorescence signal without compromising the function of the biomolecule.

Experimental Protocols

The following provides a generalized protocol for the labeling of proteins with this compound. This protocol should be optimized for the specific biomolecule and desired degree of labeling.

Materials

-

Protein or other amine-containing biomolecule

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Labeling Procedure

-

Prepare the Biomolecule Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Perform the Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. A molar ratio of dye to protein of around 10:1 is a common starting point.

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 4 hours to overnight, protected from light.

-

-

Quench the Reaction (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and NHS by-product using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

-

Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorbance of the protein (typically 280 nm) and the Py-BODIPY dye.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow

Caption: A typical experimental workflow for labeling proteins with this compound.

Conclusion

This compound is a versatile and highly effective reagent for the fluorescent labeling of primary amines in a wide range of biomolecules. A thorough understanding of the reaction mechanism and the critical parameters that govern its efficiency is essential for successful bioconjugation. By carefully controlling the pH, reactant concentrations, and reaction conditions, researchers can achieve specific and efficient labeling, enabling a broad spectrum of applications in drug discovery, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the development and optimization of labeling strategies using this powerful fluorescent probe.

References

A Beginner's Guide to Fluorescence Labeling with Py-BODIPY-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Py-BODIPY-NHS ester, a versatile fluorescent dye for labeling biomolecules. This document is intended for researchers, scientists, and professionals in drug development who are new to fluorescence labeling techniques. We will cover the core principles of Py-BODIPY dyes, the chemistry of NHS ester conjugation, detailed experimental protocols, and applications in studying cellular signaling pathways.

Introduction to Py-BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[1][2] The "Py" designation in Py-BODIPY refers to the pyrrole rings that form the core of the chromophore. These dyes exhibit high fluorescence quantum yields, sharp emission peaks, and good photostability, making them ideal for a wide range of fluorescence-based applications.[2][3] A key advantage of many BODIPY dyes is their relative insensitivity to environmental factors such as pH and solvent polarity, which ensures consistent fluorescence in diverse experimental conditions.[3]

The N-hydroxysuccinimidyl (NHS) ester functional group is a reactive moiety that enables the covalent attachment of the Py-BODIPY dye to primary amines (-NH₂) present on biomolecules, most notably the lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, securely labeling the target molecule for visualization and analysis.

Core Principles of this compound Labeling

The fundamental principle behind using this compound for fluorescence labeling lies in the specific and efficient reaction between the NHS ester and primary amines on the target biomolecule.

The Chemistry of NHS Ester Conjugation

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly dependent on pH. The optimal pH range for the conjugation is typically between 8.0 and 9.0. At lower pH, the primary amines are protonated and thus less nucleophilic, reducing the reaction efficiency. At higher pH, the NHS ester is prone to hydrolysis, which also decreases the labeling yield.

Quantitative Data of Common Py-BODIPY-NHS Esters

The choice of a specific Py-BODIPY dye depends on the experimental setup, particularly the available excitation sources and detection channels of the fluorescence microscope. The table below summarizes the key photophysical properties of several commercially available Py-BODIPY-NHS esters.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |

| Py-BODIPY FL, SE | 502 | 511 | > 80,000 | > 0.9 | 389.16 |

| Py-BODIPY 558/568, SE | 558 | 568 | ~84,400 | ~0.68 | 443.23 |

| Py-BODIPY 630/650, SE | 625 | 640 | > 80,000 | High | 575.39 |

Data compiled from manufacturer datasheets and may vary slightly depending on the solvent and conjugation state.

Experimental Protocols

This section provides a detailed protocol for labeling an antibody with this compound and a subsequent immunofluorescence protocol to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key receptor in cell signaling.

Protocol for Labeling Anti-EGFR Antibody with this compound

This protocol is a general guideline and may require optimization depending on the specific antibody and this compound used.

Materials:

-

Anti-EGFR antibody

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

Dissolve the anti-EGFR antibody in the reaction buffer to a final concentration of 1-2 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA) that would compete with the labeling reaction.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved this compound to the antibody solution. A 10-20 fold molar excess of the dye is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye and byproducts using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the absorbance maximum of the dye and at 280 nm (for the protein).

-

Immunofluorescence Protocol for Visualizing EGFR Internalization

This protocol describes how to use the Py-BODIPY-labeled anti-EGFR antibody to visualize receptor internalization in cultured cells.

Materials:

-

Cells expressing EGFR (e.g., A431 cells) cultured on coverslips

-

Py-BODIPY-labeled anti-EGFR antibody

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Solution: 1% BSA in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Microscope slides

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency on coverslips.

-

To induce EGFR internalization, treat the cells with Epidermal Growth Factor (EGF) for a desired time course (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for visualizing intracellular receptors):

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the Py-BODIPY-labeled anti-EGFR antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Nuclear Counterstaining:

-

Incubate the cells with DAPI solution for 5 minutes.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the Py-BODIPY dye and DAPI.

-

Visualizing a Signaling Pathway: EGFR Endocytosis and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and becomes activated through autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events.

A key mechanism for regulating EGFR signaling is receptor-mediated endocytosis. Following activation, EGFR is internalized from the cell surface into endosomes. From the endosomes, the receptor can either be recycled back to the plasma membrane or targeted for degradation in lysosomes. This trafficking of EGFR is crucial for modulating the duration and intensity of its signaling.

The following diagram illustrates a simplified overview of the EGFR signaling pathway, focusing on its endocytosis and major downstream signaling cascades.

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_EGFR [label="Activated EGFR\n(Dimerized & Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endocytosis [label="Endocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Endosome [label="Early Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Recycling [label="Recycling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome\n(Degradation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label=" binds"]; EGFR -> Activated_EGFR [label=" activates"]; Activated_EGFR -> Endocytosis; Endocytosis -> Early_Endosome; Early_Endosome -> Recycling; Recycling -> EGFR [label=" returns to\ncell surface"]; Early_Endosome -> Lysosome;

Activated_EGFR -> Grb2_Sos [label=" recruits"]; Grb2_Sos -> Ras [label=" activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Cellular_Response;

Activated_EGFR -> PI3K [label=" recruits"]; PI3K -> Akt [label=" activates"]; Akt -> Cellular_Response; } caption: "Simplified EGFR Signaling and Endocytosis Pathway"

By labeling EGFR with a Py-BODIPY dye, researchers can visually track its movement from the cell surface into endosomes and follow its fate, providing valuable insights into the regulation of this critical signaling pathway.

Conclusion

Py-BODIPY-NHS esters are powerful tools for fluorescence labeling, offering bright and stable signals for the visualization of biomolecules. The straightforward and efficient NHS ester chemistry allows for the reliable conjugation of these dyes to proteins and other amine-containing molecules. This guide has provided the foundational knowledge and detailed protocols for beginners to successfully label their biomolecules of interest and apply these fluorescent probes to study important cellular processes like receptor trafficking and signaling. As with any technique, optimization of the protocols for specific applications is key to achieving the best results.

References

The Illuminating World of BODIPY Dyes: A Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Fluorophore

In the dynamic field of cellular imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the arsenal of available fluorophores, the boron-dipyrromethene (BODIPY) dyes have emerged as a particularly versatile and powerful class of compounds.[1][2] First synthesized in 1968, these dyes have garnered significant attention for their exceptional photophysical properties, which are often superior to traditional fluorophores like fluorescein and rhodamine.[3][4] Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a robust scaffold that can be extensively modified, allowing for the fine-tuning of their spectral properties and the introduction of functionalities for specific biological targeting.[5]

BODIPY dyes are characterized by their high fluorescence quantum yields, large molar extinction coefficients, sharp emission peaks, and remarkable photostability. Unlike many other dyes, their fluorescence is relatively insensitive to solvent polarity and pH, making them reliable probes in the complex and varied microenvironments within a cell. These properties, combined with their good cell permeability, have made BODIPY dyes invaluable tools for a wide range of cellular imaging applications, from visualizing organelles and tracking biomolecules to sensing intracellular ions and reactive oxygen species. This technical guide provides an in-depth overview of BODIPY dyes, their properties, and their application in cellular imaging, complete with experimental protocols and visual aids to facilitate their use in research and drug development.

The Core Structure of BODIPY Dyes

The fundamental structure of a BODIPY dye is a dipyrromethene ligand complexed with a boron difluoride moiety. This rigid, bicyclic structure is responsible for many of its desirable photophysical properties. The numbering of the atoms in the core is crucial for understanding the sites of chemical modification that allow for the generation of a vast library of BODIPY derivatives with diverse spectral and functional characteristics.

Photophysical Properties of Common BODIPY Dames

The versatility of BODIPY dyes lies in the ability to modify their core structure to achieve a wide range of absorption and emission profiles, spanning the visible and near-infrared spectrum. The following table summarizes the key photophysical properties of some commonly used BODIPY derivatives.

| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Applications |

| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 | General labeling, green channel imaging |

| BODIPY 493/503 | 493 | 503 | ~84,000 | 0.92 | Staining neutral lipids and lipid droplets |

| BODIPY 505/515 | 505 | 515 | ~90,000 | 0.97 | General labeling, green/yellow channel |

| BODIPY R6G | ~528 | ~547 | ~95,000 | ~0.95 | Orange channel imaging |

| BODIPY TMR-X | ~543 | ~569 | ~100,000 | ~0.60 | Red-orange channel imaging |

| BODIPY 581/591 | 581 | 591 | ~140,000 | 0.93 | Red channel imaging, lipid peroxidation sensor |

| BODIPY TR-X | ~592 | ~618 | ~100,000 | ~0.60 | Red channel imaging |

| BODIPY 630/650 | 630 | 650 | ~100,000 | ~0.90 | Far-red imaging |

| BODIPY 650/665 | 650 | 665 | ~100,000 | ~0.70 | Far-red/NIR imaging |

Experimental Protocols for Cellular Imaging

The following sections provide a general workflow for cellular imaging using BODIPY dyes, followed by specific protocols for common applications.

General Experimental Workflow

The successful application of BODIPY dyes in cellular imaging relies on a systematic approach from sample preparation to data analysis. The following diagram outlines a general workflow that can be adapted for various specific experimental needs.

Detailed Protocol: Staining Lipid Droplets with BODIPY 493/503

BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within lipid droplets. This protocol is suitable for both live and fixed cells.

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

Mounting medium

Procedure for Live Cell Imaging:

-

Cell Culture: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency (typically 70-80%).

-

Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed cell culture medium or PBS. It is recommended to first dilute the stock solution in a small volume of PBS before adding it to the larger volume of medium to prevent precipitation.

-

Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove any unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Procedure for Fixed Cell Imaging:

-

Cell Culture and Fixation: Culture cells as described for live-cell imaging. After removing the culture medium and washing with PBS, fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells 2-3 times with PBS to remove the fixative.

-

Staining: Add a 1-5 µM working solution of BODIPY 493/503 in PBS to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.

Visualizing Signaling Pathways: BODIPY-based Sensors

The versatility of BODIPY dyes extends to their use as fluorescent sensors for various intracellular analytes and signaling molecules. By conjugating the BODIPY core to a specific recognition moiety, "turn-on" or ratiometric probes can be designed to report on the presence and concentration of target molecules.

Nitric Oxide Detection using a BODIPY-based "Turn-On" Probe

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes. Several BODIPY-based fluorescent probes have been developed for the detection of intracellular NO. A common strategy involves a "turn-on" mechanism where the non-fluorescent probe reacts with NO to yield a highly fluorescent product. This is often achieved by attaching an o-phenylenediamine group to the BODIPY core, which quenches the fluorescence through photoinduced electron transfer (PeT). In the presence of NO, the diamine is converted to a triazole, which blocks the PeT process and restores the bright fluorescence of the BODIPY dye.

Advanced Applications and Future Perspectives

The utility of BODIPY dyes extends beyond standard cellular imaging. Their unique photophysical properties have led to their application in advanced microscopy techniques such as super-resolution microscopy and single-molecule tracking. Furthermore, their ability to generate reactive oxygen species upon irradiation has made them promising candidates for photodynamic therapy (PDT) in cancer treatment. The ongoing development of novel BODIPY derivatives with tailored properties, including near-infrared emission for deep-tissue imaging and enhanced water solubility, continues to expand the horizons of their application in biomedical research and diagnostics. The modular nature of their synthesis ensures that BODIPY dyes will remain at the forefront of fluorescent probe development for the foreseeable future, enabling researchers to illuminate the intricate workings of the cell with ever-increasing clarity and precision.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] Their widespread adoption is a testament to their efficiency and selectivity in reacting with primary amines, a common functional group in biological macromolecules.[2] This technical guide provides a comprehensive exploration of the chemical principles, practical applications, and experimental considerations of NHS ester chemistry for professionals in research and drug development.

The Chemical Foundation of NHS Ester Reactivity

The utility of NHS esters lies in their ability to form stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the desired stable amide bond.[3]

A critical factor governing the efficiency of this reaction is the pH of the reaction medium. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. At a lower pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of a competing reaction, hydrolysis, increases significantly.

The Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction that deactivates the NHS ester. In this reaction, the NHS ester reacts with water instead of the target amine, resulting in the formation of an unreactive carboxylic acid and the release of NHS. This process reduces the overall yield of the desired bioconjugate. The rate of hydrolysis is highly dependent on both pH and temperature.

The interplay between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration in optimizing NHS ester bioconjugation reactions. While a higher pH increases the concentration of the reactive deprotonated amine, it also accelerates the rate of hydrolysis. Therefore, a careful balance must be struck to achieve maximal conjugation efficiency.

Quantitative Data on NHS Ester Stability and Reactivity

The stability of the NHS ester under the reaction conditions is paramount for successful bioconjugation. The following tables summarize key quantitative data regarding the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significant decrease in the half-life of the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | |

| 8.0 | 25 | 1 hour | |

| 8.5 | Not Specified | Not Specified | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | Room Temperature | Minutes |

Table 2: Comparison of Aminolysis and Hydrolysis of Porphyrin-NHS Esters at Room Temperature

This table provides a direct comparison of the kinetics of the desired amidation (aminolysis) reaction versus the competing hydrolysis reaction for two different porphyrin-NHS esters at various pH values. The data demonstrates that while the rate of hydrolysis increases with pH, the rate of amidation is more significantly accelerated, leading to a higher yield of the conjugate at a more alkaline pH.

| Compound | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Amide Yield (%) | Reference(s) |

| P3-NHS | 8.0 | 210 | 80 | 80-85 | |

| P3-NHS | 8.5 | 180 | 20 | 80-85 | |

| P3-NHS | 9.0 | 125 | 10 | 80-85 | |

| P4-NHS | 8.0 | 190 | 25 | 87-92 | |

| P4-NHS | 8.5 | 130 | 10 | 87-92 | |

| P4-NHS | 9.0 | 110 | 5 | 87-92 |

Types of NHS Esters: Standard vs. Sulfo-NHS

A key distinction in NHS ester chemistry is between standard NHS esters and their water-soluble counterparts, sulfo-NHS esters.

-

Standard NHS Esters: These are generally hydrophobic and require dissolution in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the aqueous reaction mixture.

-

Sulfo-NHS Esters: These contain a sulfonate group on the N-hydroxysuccinimide ring, which imparts water solubility. This allows for a completely aqueous reaction, which can be advantageous when working with sensitive biomolecules that may be denatured by organic solvents. Sulfo-NHS esters also tend to exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.

The choice between a standard and a sulfo-NHS ester will depend on the solubility of the molecule to be conjugated and the sensitivity of the biomolecule to organic solvents.

Experimental Protocols

The following protocols provide detailed methodologies for the activation of a carboxyl-containing molecule and a general protein labeling procedure using an NHS ester.

Protocol: Activation of a Carboxyl-Containing Molecule with EDC and Sulfo-NHS

This two-step protocol is designed to conjugate a carboxyl-containing molecule to an amine-containing molecule.

Materials:

-

Carboxyl-containing molecule (Molecule B)

-

Amine-containing molecule (Molecule A)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., 2-mercaptoethanol, hydroxylamine, Tris, or glycine)

-

Desalting column

Procedure:

Step 1: NHS Ester Activation of Molecule B

-

Dissolve Molecule B in the Activation Buffer.

-

Add EDC (e.g., to a final concentration of ~2 mM) and Sulfo-NHS (e.g., to a final concentration of ~5 mM) to the solution of Molecule B.

-

Mix the reaction components well and incubate for 15 minutes at room temperature.

-

(Optional) To inactivate the EDC, add 2-mercaptoethanol to a final concentration of 20 mM.

-

(Optional) To remove excess EDC, byproducts, and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with the Reaction Buffer. Collect the fractions containing the activated Molecule B.

Step 2: Reaction with Amine-Containing Molecule A

-

If a desalting column was not used, raise the pH of the reaction mixture to 7.2-7.5 with a concentrated, non-amine-containing buffer.

-

Add the Amine-containing Molecule A to the solution of activated Molecule B.

-

Mix the solution well and allow the reaction to proceed for 2 hours at room temperature.

-

(Optional) Quench the reaction by adding a quenching reagent such as hydroxylamine, Tris, or glycine to consume any unreacted NHS esters.

Protocol: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein of interest

-

NHS ester-activated labeling reagent

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5)

-

Anhydrous DMF or DMSO

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare a solution of the protein at a concentration of 1-10 mg/mL in the amine-free buffer.

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Add the NHS ester stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but the optimal ratio may need to be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a fluorescent dye, protect the reaction from light.

-

Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of NHS ester chemistry.

Application in Signaling Pathway Analysis: The PTEN-PI3K/AKT Pathway

NHS ester chemistry is a valuable tool for studying cellular signaling pathways. For instance, it can be used to label proteins involved in the PI3K/AKT pathway, which is a critical regulator of cell growth, proliferation, and survival. The tumor suppressor protein PTEN is a key negative regulator of this pathway.

By conjugating a fluorescent dye or a biotin tag to an antibody specific for PTEN or other proteins in the pathway using NHS ester chemistry, researchers can visualize the localization of these proteins within the cell, quantify their expression levels, and study their interactions with other molecules. This provides valuable insights into the regulation of the PI3K/AKT pathway and its dysregulation in diseases such as cancer.

References

Methodological & Application

Py-BODIPY-NHS Ester Protein Labeling for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of proteins with Py-BODIPY-NHS ester for fluorescence microscopy applications. Py-BODIPY dyes are a class of fluorescent molecules known for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on proteins, forming a stable amide bond. This protocol is designed to guide researchers through the process of preparing fluorescently labeled proteins for use in various imaging and drug development assays.

BODIPY dyes, in general, are characterized by their strong ultraviolet absorption, high photostability, and tunable spectral properties.[1][2] These characteristics make them valuable tools for cellular imaging, allowing for the visualization of cellular structures and dynamics.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the protein labeling reaction.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | [4] |

| Molecular Weight | 426.18 g/mol | |

| Excitation Maximum (approx.) | 496 - 570 nm (Green Emission) | |

| Emission Maximum (approx.) | 496 - 570 nm (Green Emission) | |

| Protein Labeling Parameters | ||

| Recommended Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | |

| Optimal Reaction pH | 8.3 - 8.5 | |

| Recommended Protein Concentration | 1 - 10 mg/mL | |

| Recommended Dye:Protein Molar Ratio | 2:1 to 15:1 (optimization recommended) | |

| Reaction Time | 1 hour | |

| Reaction Temperature | Room Temperature |

Experimental Protocols

Reagent Preparation

a. Protein Solution:

-

Dissolve the protein to be labeled in an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.

-

The recommended pH is between 8.3 and 8.5 to ensure that the primary amines on the protein are deprotonated and available for reaction.

-

The protein concentration should ideally be between 1 and 10 mg/mL.

-

Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. If the protein is in such a buffer, it must be dialyzed against a suitable amine-free buffer before labeling.

b. This compound Stock Solution:

-

Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.

-

For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 426.18) in 234.6 µL of DMSO.

-

NHS esters are moisture-sensitive, so it is critical to use anhydrous solvents and to avoid storing the dye in solution for extended periods.

Protein Labeling Reaction

-

Calculate the required amount of dye: The optimal dye-to-protein molar ratio can vary depending on the protein and the desired degree of labeling. A starting point is a molar excess of dye ranging from 2 to 15-fold. The following formula can be used to calculate the required volume of the dye stock solution:

Volume of Dye (µL) = [(Protein conc. (mg/mL) / Protein MW (kDa)) * Protein vol. (mL) * Molar excess of dye] * (Dye stock MW ( g/mol ) / Dye stock conc. (mg/mL)) * 1000

-

Reaction Setup: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein

It is essential to remove any unreacted dye from the labeled protein to avoid high background fluorescence. Common purification methods include:

-

Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) with several buffer changes to remove the free dye.

-

Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein of interest (typically 3-5 times smaller than the protein's molecular weight) to separate the labeled protein from the free dye.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the Py-BODIPY dye (A_max, approximately 496-570 nm).

-

Calculate DOL: The DOL can be calculated using the following equation:

DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye]

Where:

-

A_max = Absorbance of the conjugate at the dye's λ_max.

-

A₂₈₀ = Absorbance of the conjugate at 280 nm.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

-

ε_dye = Molar extinction coefficient of the Py-BODIPY dye at its λ_max.

-

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).

-

Mandatory Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Chemical reaction of labeling.

References

Application Notes and Protocols for Labeling Antibodies with Py-BODIPY-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[][2] The conjugation of a fluorescent dye to an antibody allows for the specific detection and visualization of target antigens.[] Py-BODIPY dyes are a class of fluorophores known for their sharp emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties used for labeling proteins. It efficiently reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable amide bond.

This document provides a detailed, step-by-step guide for the successful conjugation of Py-BODIPY-NHS ester to antibodies, including protocols for the labeling reaction, purification of the conjugate, and characterization by determining the degree of labeling (DOL).

I. Materials and Reagents

-

Antibody to be labeled (purified, in an amine-free buffer)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 7.4

-

Purification resin (e.g., Sephadex G-25) or spin desalting columns

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Rocking platform or orbital shaker

II. Experimental Protocols

A. Antibody and Dye Preparation

-

Antibody Preparation:

-

The antibody should be purified and at a concentration of 1-10 mg/mL. For optimal results, a concentration of at least 2 mg/mL is recommended.

-

The antibody must be in an amine-free buffer, as primary amines will compete with the antibody for reaction with the NHS ester. Buffers containing Tris or glycine are not recommended.

-

If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis, a spin desalting column, or ultrafiltration.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 426.18 g/mol ), dissolve it in 235 µL of anhydrous DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.

-

B. Antibody Conjugation Reaction

The following workflow outlines the key steps of the antibody conjugation process.

-

Determine Molar Ratio: Calculate the volume of the this compound stock solution to add to the antibody solution. A molar excess of dye to antibody is required. A good starting point is a 10:1 to 15:1 molar ratio of dye to antibody. This ratio may need to be optimized for your specific antibody and desired degree of labeling.

-

Reaction Setup:

-

While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle agitation on a rocking platform is recommended.

-

-

Quench Reaction (Optional):

-

To stop the reaction, you can add a quenching solution (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

C. Purification of the Labeled Antibody

It is crucial to remove any unreacted this compound from the labeled antibody.

-

Size Exclusion Chromatography: This is the most common method for separating the larger antibody-dye conjugate from the smaller, unreacted dye molecules.

-

Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with PBS. The first colored fraction to elute will be the antibody-dye conjugate.

-

-

Dialysis: This method can also be used to remove low-molecular-weight impurities but is generally less efficient than chromatography.

D. Characterization: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. For most antibodies, an optimal DOL is between 2 and 10.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the Py-BODIPY dye (Amax).

-

If the absorbance is greater than 2.0, dilute the sample with PBS and record the dilution factor.

-

-

DOL Calculation: The DOL can be calculated using the following formula:

DOL = (Amax × M_protein) / ([Protein] × ε_dye)

Where:

-

Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

M_protein is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).

-

[Protein] is the molar concentration of the antibody.

-

ε_dye is the molar extinction coefficient of the Py-BODIPY dye at its Amax.